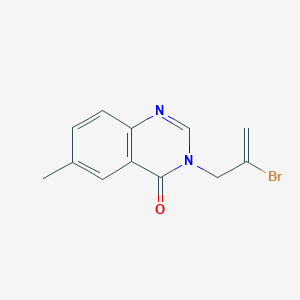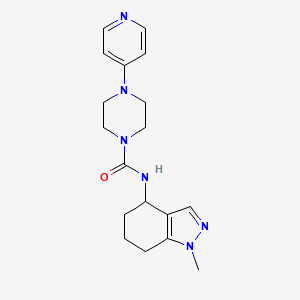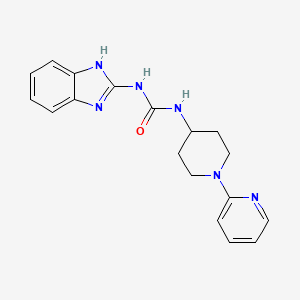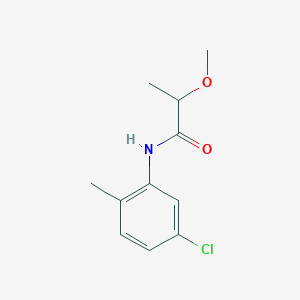![molecular formula C16H17N3O4 B7527767 Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)
Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate, commonly known as NPEEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NPEEP is a pyridine derivative that is used in the synthesis of various organic compounds, including pharmaceuticals.
科学研究应用
NPEEP has been used in various scientific research applications, including the synthesis of novel pharmaceutical compounds. It has been reported that NPEEP can be used as a key building block in the synthesis of anti-cancer drugs and anti-inflammatory agents. NPEEP also has potential applications in the synthesis of compounds that can be used to treat Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of NPEEP is not fully understood. However, it is believed that NPEEP can act as a ligand for various cellular receptors, including GABA receptors and dopamine receptors. This property of NPEEP makes it a potential candidate for the development of new drugs that target these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPEEP have been studied extensively. It has been reported that NPEEP can modulate the activity of various enzymes and proteins in the body. NPEEP has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, NPEEP has been reported to have a positive effect on cognitive function and memory.
实验室实验的优点和局限性
One of the main advantages of using NPEEP in lab experiments is its high purity and yield. NPEEP is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using NPEEP in lab experiments is its potential toxicity. Researchers must take appropriate safety measures when handling NPEEP to avoid any adverse effects.
未来方向
There are several future directions for research on NPEEP. One potential direction is the development of new drugs that target GABA and dopamine receptors using NPEEP as a key building block. Another direction is the investigation of the potential therapeutic applications of NPEEP in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of NPEEP and its potential side effects.
Conclusion:
In conclusion, NPEEP is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in research. Its high purity and yield make it an attractive option for researchers. NPEEP has been used in various scientific research applications, including the synthesis of novel pharmaceutical compounds. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-cancer properties. NPEEP has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
The synthesis of NPEEP involves the reaction of 3-carboxypyridine with 3-nitrobenzyl bromide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by esterification of the intermediate with ethyl chloroformate. The yield of NPEEP is around 70%, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
属性
IUPAC Name |
ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-23-16(20)13-7-8-15(17-10-13)18-11(2)12-5-4-6-14(9-12)19(21)22/h4-11H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGMDHHZCZQFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)NC(C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,5-Difluorophenyl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazol-2-one](/img/structure/B7527689.png)
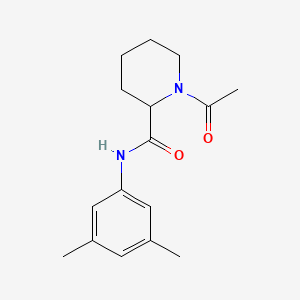
![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)
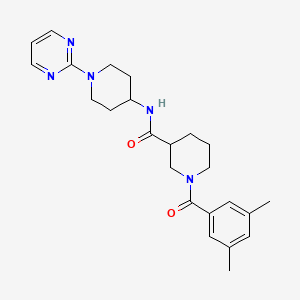
![(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone](/img/structure/B7527721.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
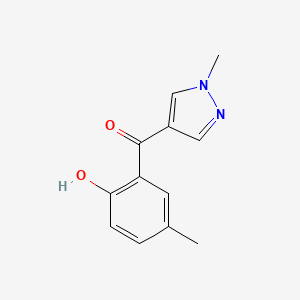
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)

![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
